(+/-)-11-Hydroxy-delta9-THC-D3
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Overview
Description
(+/-)-11-Hydroxy-delta9-THC-D3 is a synthetic analog of delta-9-tetrahydrocannabinol (delta9-THC), the primary psychoactive component of cannabis. This compound is of significant interest in scientific research due to its potential therapeutic applications and its role in understanding the pharmacology of cannabinoids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-11-Hydroxy-delta9-THC-D3 typically involves the hydroxylation of delta9-THC. This can be achieved through various chemical reactions, including oxidation processes. One common method involves the use of a strong oxidizing agent such as chromium trioxide (CrO3) in the presence of acetic acid. The reaction conditions must be carefully controlled to ensure the selective hydroxylation at the 11th position of the delta9-THC molecule.
Industrial Production Methods
Industrial production of this compound often employs large-scale organic synthesis techniques. This includes the use of continuous flow reactors to maintain precise control over reaction conditions, ensuring high yield and purity of the final product. The process may also involve purification steps such as chromatography to isolate the desired compound from reaction by-products.
Chemical Reactions Analysis
Types of Reactions
(+/-)-11-Hydroxy-delta9-THC-D3 undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the hydroxyl group to a ketone.
Reduction: The hydroxyl group can be reduced to a hydrogen atom, reverting to delta9-THC.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Various nucleophiles such as halides or amines in the presence of a base.
Major Products
Oxidation: 11-Keto-delta9-THC.
Reduction: Delta9-THC.
Substitution: 11-Substituted delta9-THC derivatives.
Scientific Research Applications
(+/-)-11-Hydroxy-delta9-THC-D3 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of cannabinoids.
Biology: Studied for its effects on cellular signaling pathways and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including pain relief, anti-inflammatory properties, and neuroprotective effects.
Industry: Utilized in the development of cannabinoid-based pharmaceuticals and in the quality control of cannabis products.
Mechanism of Action
(+/-)-11-Hydroxy-delta9-THC-D3 exerts its effects primarily through interaction with the endocannabinoid system. It binds to cannabinoid receptors (CB1 and CB2) in the brain and peripheral tissues, modulating neurotransmitter release and influencing various physiological processes. The compound’s hydroxyl group enhances its binding affinity and potency compared to delta9-THC, leading to more pronounced effects.
Comparison with Similar Compounds
Similar Compounds
Delta9-THC: The primary psychoactive component of cannabis.
11-Keto-delta9-THC: An oxidized derivative of delta9-THC.
Cannabidiol (CBD): A non-psychoactive cannabinoid with therapeutic potential.
Uniqueness
(+/-)-11-Hydroxy-delta9-THC-D3 is unique due to its enhanced binding affinity and potency compared to delta9-THC. Its hydroxyl group at the 11th position allows for more specific interactions with cannabinoid receptors, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
(6aR,10aR)-9-(hydroxymethyl)-6,6-dimethyl-3-(5,5,5-trideuteriopentyl)-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O3/c1-4-5-6-7-14-11-18(23)20-16-10-15(13-22)8-9-17(16)21(2,3)24-19(20)12-14/h10-12,16-17,22-23H,4-9,13H2,1-3H3/t16-,17-/m1/s1/i1D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCBKSSAWEUDACY-MVOYJBSWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC(=C2C3C=C(CCC3C(OC2=C1)(C)C)CO)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])CCCCC1=CC(=C2[C@@H]3C=C(CC[C@H]3C(OC2=C1)(C)C)CO)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
362044-74-4 |
Source
|
Record name | 362044-74-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: Why is (+/-)-11-Hydroxy-delta9-THC-D3 used in the analysis of phytocannabinoids?
A1: this compound serves as an internal standard in LC-MS/MS methods for quantifying phytocannabinoids and their metabolites in biological matrices like urine, oral fluid, and blood []. Internal standards are crucial in analytical chemistry for accurate and precise quantification. They are added to samples, calibrators, and quality control materials at a known concentration. Due to their similar chemical behavior to the analyte of interest, in this case, 11-Hydroxy-Delta9-THC, they help to correct for variations during sample preparation and analysis, thereby enhancing the reliability of the results.
Q2: Can you elaborate on the analytical method validation described in the paper and how this compound contributes to it?
A2: The research paper describes the development and validation of an LC-MS/MS method for quantifying 15 common phytocannabinoids and their metabolites []. Validation is essential to demonstrate the method's reliability and fitness for purpose. While the paper doesn't explicitly detail the entire validation process, it mentions achieving good linearity and reproducibility for the analytes with R2 values > 0.95. Additionally, it reports low limits of detection (LLOD) and quantitation (LLOQ), ranging from 0.25 to 2.5 ng/ml, and excellent reproducibility with CV < 15% for all compounds in the studied matrices. The use of this compound as an internal standard contributes significantly to these achievements by correcting for matrix effects and instrumental variations, ultimately ensuring the accuracy and precision of the method.
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